molecular formula C13H21NO3 B13056595 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B13056595
M. Wt: 239.31 g/mol
InChI Key: DOZZHTPLZCCFJO-UHFFFAOYSA-N
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Description

2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by its unique structure, which includes a pyridine ring with an isopropyl group, a ketone group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-isopropylpyridine with an appropriate esterifying agent, followed by oxidation to introduce the ketone group. The reaction conditions often include the use of solvents such as dichloromethane or ether, and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
  • tert-Butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
  • tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Uniqueness

2-Isopropyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the isopropyl group and the tert-butyl ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h6-7,9,11H,8H2,1-5H3

InChI Key

DOZZHTPLZCCFJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)C=CN1C(=O)OC(C)(C)C

Origin of Product

United States

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